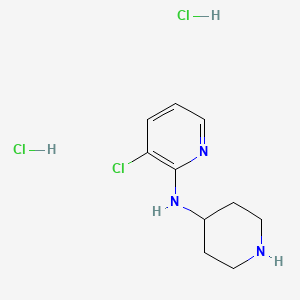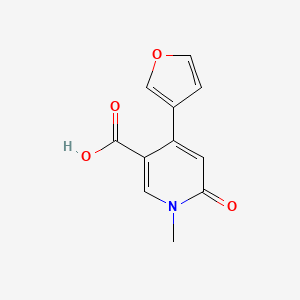
4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline
Vue d'ensemble
Description
“4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” is a compound that contains a morpholine ring and an aniline group. The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The aniline group consists of a benzene ring attached to an amino group. This compound also has chlorine and fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively, and a morpholin-4-yl group at the 2 position . The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution . The electron-donating morpholine group could potentially activate the benzene ring towards electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could potentially increase its solubility in polar solvents . The chlorine and fluorine atoms could influence its reactivity .Applications De Recherche Scientifique
Développement de médicaments antitumoraux
La structure chimique de la « 4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline » suggère une utilité potentielle dans le développement de médicaments antitumoraux. Des composés aux structures similaires ont été utilisés pour créer des agents antitumoraux ciblés comme le géfitinib et le pélitinib .
Synthèse d'herbicides et d'insecticides
Les composés fluorés sont souvent utilisés dans la synthèse d'herbicides et d'insecticides en raison de leur activité biologique accrue. La présence de fluor dans la « this compound » pourrait indiquer son utilisation dans le développement de nouveaux produits agrochimiques .
Sondes fluorescentes pour la biologie chimique
Le cycle morpholine dans la « this compound » est une caractéristique que l'on retrouve couramment dans les sondes fluorescentes. Ces sondes sont des outils essentiels en biologie chimique pour étudier divers processus biologiques .
Formes solides pharmaceutiques
Des dérivés de quinazoline fluorés apparentés ont été utilisés pour créer des formes cristallines désordonnées anhydres pour des applications pharmaceutiques. Cela suggère que la « this compound » pourrait être explorée pour des utilisations similaires .
Synthèse de nouveaux composés fluorés
Le composé pourrait servir de précurseur pour la synthèse de nouveaux composés fluorés ayant des applications pharmaceutiques potentielles, comme l'indiquent les recherches sur des molécules similaires .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-1-2-8(13)10(9(7)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPTQSIBBWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)
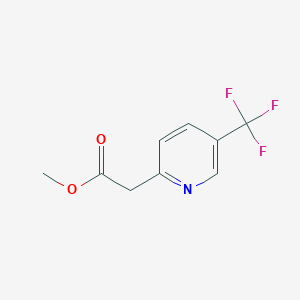
![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)
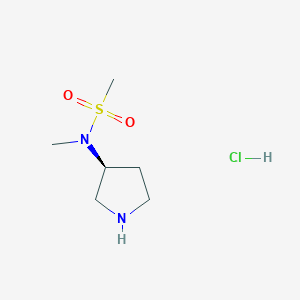
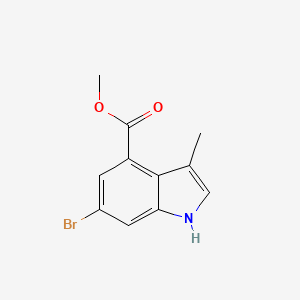
![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)
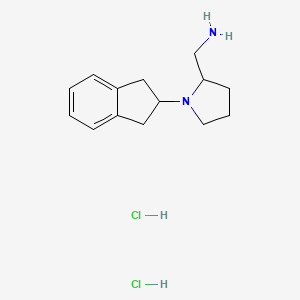
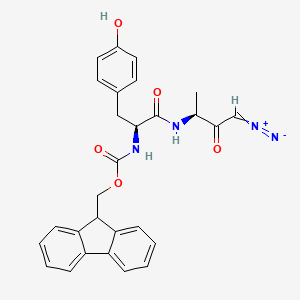
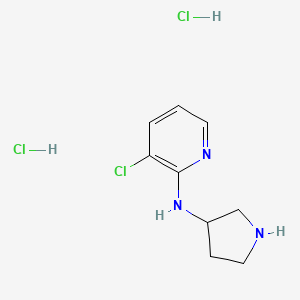
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine](/img/structure/B1474148.png)
![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)
